N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the synthesis might involve the reaction of 4-aminobenzenesulfonyl chloride with azepane under controlled conditions to form the intermediate compound, which is then reacted with trichloroacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also need to ensure high purity and yield of the final product, which might involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The trichloroacetamide moiety can also interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2,2-trichloroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O3S/c15-14(16,17)13(20)18-11-5-7-12(8-6-11)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNTZEZJPCNUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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